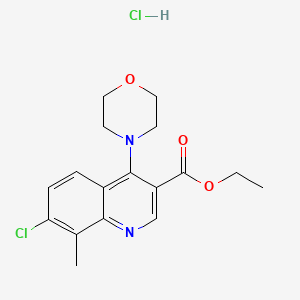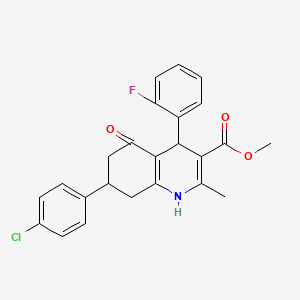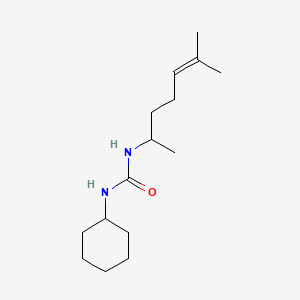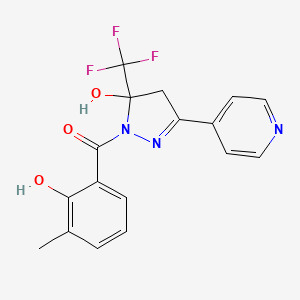
ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in medicinal chemistry and drug discovery. The purpose of
作用機序
The mechanism of action of ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, fungi, and viruses. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the growth and proliferation of bacteria, fungi, and viruses by disrupting their cell membranes and inhibiting their protein synthesis.
実験室実験の利点と制限
The advantages of using ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride in lab experiments include its potent activity against cancer cells, bacteria, fungi, and viruses, as well as its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research and development of ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride. These include the optimization of its synthesis method to reduce its cost and increase its yield, the development of more potent analogs with improved activity and selectivity, and the exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potent antitumor, antibacterial, antifungal, and antiviral activities, as well as its potential applications in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, fungi, and viruses. While it has several advantages for lab experiments, it also has limitations that need to be addressed. There are several future directions for the research and development of ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride, which include the optimization of its synthesis method, the development of more potent analogs, and the exploration of its potential applications in other fields.
合成法
The synthesis of ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride involves several steps. The first step is the preparation of 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylic acid, which is then esterified with ethanol to form ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate. The final step involves the addition of hydrochloric acid to the ester to form ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride.
科学的研究の応用
Ethyl 7-chloro-8-methyl-4-(4-morpholinyl)-3-quinolinecarboxylate hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor, antibacterial, antifungal, and antiviral activities. It has also been shown to have potential applications in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
特性
IUPAC Name |
ethyl 7-chloro-8-methyl-4-morpholin-4-ylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3.ClH/c1-3-23-17(21)13-10-19-15-11(2)14(18)5-4-12(15)16(13)20-6-8-22-9-7-20;/h4-5,10H,3,6-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTDBQYSFCLVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N3CCOCC3)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5101610.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-ethoxy-2-nitrophenyl)-7-methoxy-1,3(2H,4H)-isoquinolinedione](/img/structure/B5101624.png)
![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)



![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)
![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
